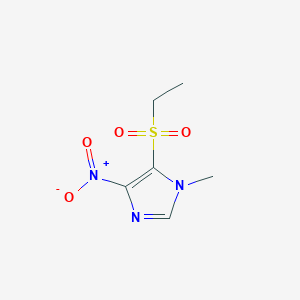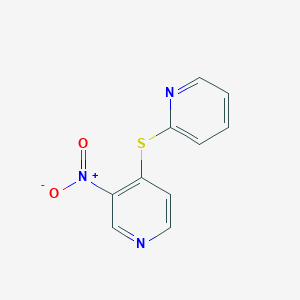![molecular formula C14H16N4O3S B215466 4-acetamido-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215466.png)
4-acetamido-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetamido-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 4-aminobenzamide with ethyl 2-chloroacetate to form an intermediate, which is then cyclized with thiosemicarbazide to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxymethyl group, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
4-acetamido-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-acetamido-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-(acetylamino)-5-chloro-2-methoxybenzoate
- 4-(acetylamino)-5-chloro-2-ethoxybenzoate
Uniqueness
4-acetamido-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide stands out due to its unique thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C14H16N4O3S |
|---|---|
Molecular Weight |
320.37 g/mol |
IUPAC Name |
4-acetamido-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C14H16N4O3S/c1-3-21-8-12-17-18-14(22-12)16-13(20)10-4-6-11(7-5-10)15-9(2)19/h4-7H,3,8H2,1-2H3,(H,15,19)(H,16,18,20) |
InChI Key |
VPXAHKYDGPXFBJ-UHFFFAOYSA-N |
SMILES |
CCOCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)C |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)C |
solubility |
32.4 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3,4-dichlorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215383.png)

![2-ethyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-1-propyl-1H-imidazole](/img/structure/B215388.png)
![1-ethyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B215389.png)

![N-(4-chlorobenzoyl)-4-[(3,5-dichlorophenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215393.png)

![4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215397.png)
![5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B215398.png)
![ethyl 2-[[3-(4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B215399.png)
![1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B215400.png)
![N-[3-nitro-5-(3-pyridinyloxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B215405.png)
![ETHYL 1-[4-((E)-2-{4-[5-(ETHOXYCARBONYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-YL}-1-DIAZENYL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOLE-5-CARBOXYLATE](/img/structure/B215406.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B215407.png)
